9,9-Dioctyl-2,7-dibromofluorene
Overview
Description
Synthesis Analysis
The synthesis of 9,9-Dioctyl-2,7-dibromofluorene and related compounds involves multi-step chemical processes. For instance, a novel bifluorene derivative, which shows similarities in structure and synthesis to 9,9-Dioctyl-2,7-dibromofluorene, has been synthesized over six steps, indicating the complexity and the precision required in the synthesis of such compounds (Li et al., 2011). Another approach involves starting with fluorene and bromine in chloroform solution, followed by a reaction with halogenated bromide in THF solution (Guo Li-bing, 2010).
Molecular Structure Analysis
The molecular structure of 9,9-Dioctyl-2,7-dibromofluorene is critical for its properties and applications. Its structure has been elucidated using techniques such as NMR, MS, and IR, providing insight into its molecular configuration (Guo Li-bing, 2010).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its versatility in synthesizing polyfluorenes and other materials. For example, palladium-catalyzed couplings have been used to create well-defined poly(2,7-fluorene) derivatives from 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes (Ranger et al., 1997).
Physical Properties Analysis
The physical properties of 9,9-Dioctyl-2,7-dibromofluorene, such as solubility and phase behavior, are influenced by its molecular structure. For example, the synthesis of defect-free 9,9-dioctyl-9H-fluorene showcased minimal green emission in light-emitting devices, illustrating the impact of molecular precision on physical properties (Cho et al., 2007).
Chemical Properties Analysis
Chemical properties like fluorescence and electrical conductivity are significant for 9,9-Dioctyl-2,7-dibromofluorene's applications in electronics. For instance, novel acidic polyfluorene derivatives, synthesized from 9,9-dioctyl-2,7-dibromofluorene, showed conductivity upon base doping, indicating their potential as electron-injecting materials (Ranger et al., 1997).
Scientific Research Applications
Application in Polymer Semiconductors
- Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” is used for the synthesis of polymer semiconductors . These semiconductors are particularly useful in display applications due to their pure blue and efficient electroluminescence, high charge-carrier mobility, and good processability .
- Methods of Application : The compound can be used in either Suzuki coupling or Stille coupling reactions to synthesize polymer semiconductors . For example, it can react with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene to yield PFO (F8), using Et4NOH as the base and Pd (OAc)2/ (o-tolyl)3P as the catalyst .
- Results or Outcomes : The resulting polyfluorenes are known as semiconducting materials used for light emitting diodes, organic photovoltaics, and interface layer materials for organic electronics .
Application in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPVs), and Organic Field-Effect Transistors (OFETs)
- Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” is a reactant in the synthesis of 5,5’'- (9,9-dioctyl-9H-fluorene-2,7-diyl)bis (thiophene-2-carbaldehyde), a donor-acceptor type photoelectrical material used in OLEDs, OPVs, and OFETs .
Application in Microwave-Assisted Reactions
- Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used as a raw material for microwave-assisted reactions .
Application in Pharmaceutical Intermediates
- Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used as an intermediate in the synthesis of pharmaceutical compounds .
Application in Microwave-Assisted Reactions
- Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used as a raw material for microwave-assisted reactions .
Application in the Synthesis of Conjugated Polymers
- Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used in the synthesis of conjugated polymers . These polymers are used in label-free DNA microarrays, in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene, and in the preparation of 2,7-dibromofluorene monomers containing benzyl ether dendrons (generations 1, 2, and 3) in the 9,9’-position of the fluorene ring .
Safety And Hazards
In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Relevant Papers
There are several papers related to 9,9-Dioctyl-2,7-dibromofluorene. For example, one paper discusses the synthesis of 9,9-disubstituted alkyl-2,7-dibromofluorene . Another paper discusses the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis . There is also a paper on the rational design of semiconducting polymer poly[(9,9-dioctylfluorenyl-2 .
properties
IUPAC Name |
2,7-dibromo-9,9-dioctylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
286438-50-4 | |
Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60410565 | |
Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctyl-2,7-dibromofluorene | |
CAS RN |
198964-46-4 | |
Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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